![molecular formula C11H23ClN2O3 B13905515 tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O3·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-methoxyazetidin-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on various biological systems. It is also used in the development of new biochemical assays and the study of enzyme-substrate interactions .
Medicine: In medicine, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is investigated for its potential therapeutic applications. It is used in the development of new drugs and the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
- tert-butyl N-[2-(3-azetidinyl)ethyl]carbamate
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
Comparison: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The hydroxyl derivative, for example, may have different hydrogen bonding capabilities, while the azetidinyl derivative may exhibit different steric properties .
Propriétés
Formule moléculaire |
C11H23ClN2O3 |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H |
Clé InChI |
JKHYWLAXWXMMSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(CNC1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


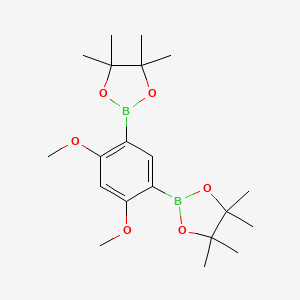
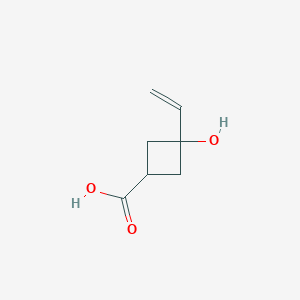
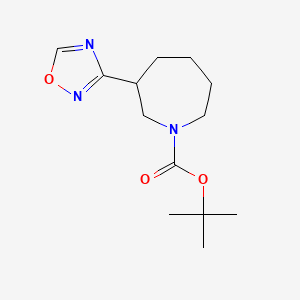
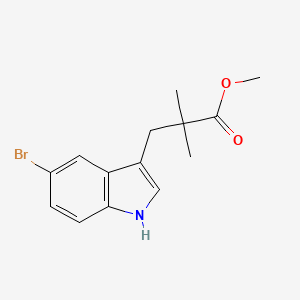

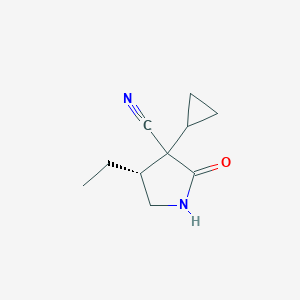
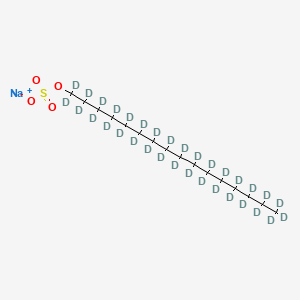
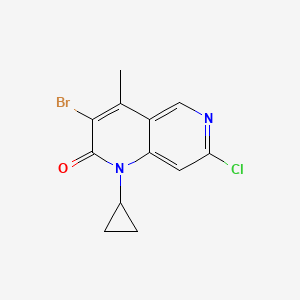

![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)
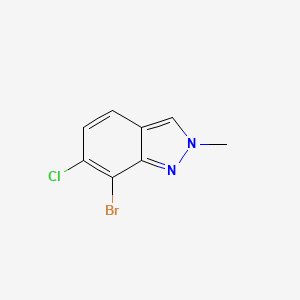
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)


